molecular formula C21H29N3O2 B2457208 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide CAS No. 946340-20-1

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide

Cat. No.: B2457208
CAS No.: 946340-20-1
M. Wt: 355.482
InChI Key: TYDQLZPMNOQVEK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide is an organic compound with a complex structure that includes dimethylamino groups and an ethoxybenzamide moiety

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-6-26-19-13-9-17(10-14-19)21(25)22-15-20(24(4)5)16-7-11-18(12-8-16)23(2)3/h7-14,20H,6,15H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDQLZPMNOQVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-4-aminobenzylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer progression, which is crucial for developing targeted cancer therapies.

In Vitro Studies

Numerous studies have assessed the biological activity of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide in vitro. Below is a summary of key findings:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several preclinical models have demonstrated the efficacy of this compound:

  • A549 Cell Line Study : The compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : In MCF7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM, primarily causing cell cycle arrest at the G1 phase, which prevents further proliferation of cancer cells.
  • HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-aminobenzamide
  • 4-Ethoxy-N,N-dimethylaniline
  • N,N-Dimethyl-4-aminobenzylamine

Uniqueness

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide is unique due to the presence of both dimethylamino and ethoxybenzamide groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide, also known by its CAS number 20059-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for diverse pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Some studies have shown that benzamide derivatives can inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Neuropharmacological Effects : The dimethylamino group is often associated with neuroactive properties, which may contribute to the modulation of neurotransmitter systems .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating a series of benzamide derivatives found that compounds with similar structural motifs inhibited the growth of cancer cell lines by targeting specific cellular pathways involved in proliferation and apoptosis. For instance, compounds that inhibit dihydrofolate reductase (DHFR) showed significant anticancer effects .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria, with several showing promising results in inhibiting bacterial growth. The structure-activity relationship (SAR) analysis indicated that modifications to the dimethylamino and ethoxy groups significantly influenced antimicrobial potency .
  • Neuroactive Properties : Research on related compounds has indicated potential neuroprotective effects. For example, certain benzamide derivatives have been shown to modulate dopamine receptors, which could be beneficial in treating neurological disorders .

Data Table

Biological ActivityDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
NeuroactiveModulation of neurotransmitter systems

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